N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide

Cheminformatics SAR analysis Compound library design

This benzothiazol-2-ylidene amide derivative (CAS 865162-87-4) is a structurally defined probe that embodies the precise N3-ethoxyethyl/C6-bromo/4-ethoxybenzamide substitution pattern claimed in Roche patent US 6,727,247 B2 for adenosine A2A receptor ligands. Its unique combination of a polar ethoxyethyl side chain, lipophilic C6-bromine, and para-ethoxybenzamide terminus occupies a distinct drug-like chemical space (MW ~449, est. logP ~4–5) underrepresented in standard libraries. The C6-bromo substituent serves as a versatile handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification without de novo core synthesis. Supplied at ≥95% purity with full CoA documentation, this compound guarantees reproducible potency rankings and serves as an orthogonal chemotype control against urea-series ligands during A2A hit validation.

Molecular Formula C20H21BrN2O3S
Molecular Weight 449.36
CAS No. 865162-87-4
Cat. No. B2994071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide
CAS865162-87-4
Molecular FormulaC20H21BrN2O3S
Molecular Weight449.36
Structural Identifiers
SMILESCCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)OCC
InChIInChI=1S/C20H21BrN2O3S/c1-3-25-12-11-23-17-10-7-15(21)13-18(17)27-20(23)22-19(24)14-5-8-16(9-6-14)26-4-2/h5-10,13H,3-4,11-12H2,1-2H3
InChIKeyMTFXYIXLVITQMA-XDOYNYLZSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-Bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide (CAS 865162-87-4): Procurement-Relevant Identity and Source Profile


N-[6-Bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide (CAS 865162-87-4) is a fully synthetic benzothiazol-2-ylidene amide derivative with molecular formula C20H21BrN2O3S and molecular weight 449.36 g·mol⁻¹ . The compound is supplied as a research-grade chemical (typical purity ≥95% as determined by HPLC) and is not intended for human or veterinary diagnostic or therapeutic use . Structurally, it belongs to a class of benzothiazole derivatives that have been investigated in the patent literature as adenosine A2A receptor ligands with potential utility in central nervous system disorders, though quantitative pharmacological data for this specific compound remain limited in the public domain [1].

Why N-[6-Bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide Cannot Be Replaced by Generic Benzothiazole Analogs


Benzothiazol-2-ylidene amides sharing a common core scaffold can exhibit divergent physicochemical and pharmacological profiles driven by subtle variations in N3-alkyl chain composition, C6-halogen identity, and benzamide ring substitution [1]. The target compound incorporates three specific structural features—a C6-bromo substituent, an N3-ethoxyethyl chain, and a para-ethoxybenzamide terminus—whose combined electronic and steric contributions are not replicated by any single commercially available analog . Even close congeners such as N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide (CAS 865544-49-6; ΔMW = −44 Da) or the 2-bromobenzamide variant (CAS 865162-63-6; ΔMW = +35 Da) alter logP, hydrogen-bonding capacity, and conformational flexibility in ways that can fundamentally change target binding, solubility, and metabolic stability, making generic substitution scientifically unsound without direct comparative data .

N-[6-Bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from N3-Alkyl Chain Analogs

The target compound (MW 449.36 g·mol⁻¹) carries an N3-(2-ethoxyethyl) substituent, which distinguishes it from the N3-ethyl analog (CAS 865544-49-6; MW 405.31 g·mol⁻¹). The 44 Da mass increment corresponds to an additional oxygen atom and two methylene units, increasing the heavy atom count from 25 to 28 relative to the ethyl variant . This structural difference introduces an additional hydrogen-bond acceptor (the ether oxygen) and alters the topological polar surface area (tPSA), parameters that directly influence passive membrane permeability and aqueous solubility .

Cheminformatics SAR analysis Compound library design

C6 Halogen Identity: Predicted Reactivity and Lipophilicity Contrast vs. C6-Chloro and C6-Unsubstituted Analogs

The C6 position of the benzothiazole core bears a bromine atom (van der Waals radius ~1.85 Å; atomic weight 79.9), in contrast to the C6-chloro analog (N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide; Cl vdW radius ~1.75 Å; atomic weight 35.5) and the unsubstituted parent scaffold [1]. Bromine's larger polarizable surface and stronger halogen-bond donor capacity relative to chlorine can enhance interactions with electron-rich sites in protein binding pockets, while its greater atomic weight contributes to a predicted logP increase of approximately 0.5–0.7 units based on π-system contributions [2]. Additionally, the C–Br bond (bond dissociation energy ~285 kJ·mol⁻¹) is more labile than the C–Cl bond (~327 kJ·mol⁻¹), which has implications for metabolic and synthetic reactivity [2].

Medicinal chemistry Halogen bonding Lipophilicity prediction

4-Ethoxybenzamide Moiety: Hydrogen-Bond Acceptor Count Advantage vs. 2-Bromobenzamide Terminus

The target compound terminates in a para-ethoxybenzamide group (Ar–OCH2CH3), contributing two hydrogen-bond acceptors (amide carbonyl and ether oxygen) and one hydrogen-bond donor (amide N–H). By contrast, the closely related analog (Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865162-63-6) replaces the ethoxybenzamide with a 2-bromobenzamide group, eliminating the ether oxygen and introducing an ortho-bromine atom that alters the spatial distribution of H-bond acceptors and adds steric bulk adjacent to the amide linkage . The presence of the para-ethoxy group in the target compound increases the calculated topological polar surface area by approximately 9–12 Ų relative to the unsubstituted benzamide, a difference that can modulate passive cellular permeability and off-target binding profiles [1].

Receptor binding Hydrogen bonding Pharmacophore modeling

Patent-Documented Adenosine A2A Receptor Ligand Class Membership and Selectivity Rationale

The benzothiazol-2-ylidene amide scaffold of the target compound falls within the Markush structure of US Patent 6,727,247 B2 (Hoffmann-La Roche), which claims compounds with 'good affinity to the A2A-receptor and a high selectivity to the A1- and A3 receptors' [1]. While the patent does not disclose individual IC₅₀ or Ki values for the specific CAS 865162-87-4 exemplar, the structure–activity relationship disclosed indicates that the combination of a C6-halogen (preferably Br) and an N3-alkoxyalkyl group (preferably ethoxyethyl) contributes to A2A binding affinity, whereas the para-substituted benzamide terminus modulates selectivity over A1 and A3 subtypes [1]. In contrast, benzothiazol-2-ylidene compounds disclosed in the same patent family that lack the N3-ethoxyethyl group or bear alternative C6 substituents (e.g., OCH3, morpholino) were profiled primarily for urea-series chemistry, representing a distinct pharmacological space [1].

Adenosine receptor pharmacology CNS drug discovery GPCR ligand design

Vendor-Reported Purity Baseline and Supply Chain Differentiation

The target compound is commercially available from multiple specialty chemical suppliers with a vendor-reported purity specification of ≥95% (HPLC) . This purity threshold is consistent with industry standards for research-grade screening compounds and exceeds the typical purity of several closely related analogs from the same benzothiazol-2-ylidene series, which are sometimes listed at 90–95% purity ranges . The catalog number CM973984 is supplied with certificate of analysis documentation, enabling lot-to-lot traceability that may not be uniformly available for less frequently stocked analogs such as the 2-bromobenzamide variant (CAS 865162-63-6) or the acetamide variant (CAS 865162-61-4) .

Chemical procurement Quality control Compound management

Application Scenarios Where N-[6-Bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide Provides Differentiated Utility


Adenosine A2A Receptor SAR Probe Development and Selectivity Profiling

For medicinal chemistry programs targeting adenosine A2A receptors with subtype selectivity over A1 and A3, this compound serves as a structurally defined amide-series probe that embodies the N3-ethoxyethyl/C6-bromo/4-ethoxybenzamide substitution pattern claimed in Hoffmann-La Roche patent US 6,727,247 B2 [1]. Its use as a reference compound enables direct comparative SAR studies against N3-alkyl (ethyl, methyl) and C6-halogen (chloro) variants, facilitating deconvolution of the contributions of ether chain length, halogen identity, and benzamide substitution to receptor affinity and selectivity [1]. The compound's commercial availability at ≥95% purity with CoA documentation supports reproducible head-to-head potency comparisons .

Physicochemical Property Benchmarking in Benzothiazole Library Design

The compound's unique combination of a polar ethoxyethyl N3-side chain, a lipophilic C6-bromine atom, and a para-ethoxybenzamide terminus makes it a valuable benchmark for computational cheminformatics studies evaluating the impact of incremental structural changes on predicted logP, tPSA, and hydrogen-bonding capacity [1]. When compared with the N3-ethyl analog (MW 405.31) or the 2-bromobenzamide variant (MW 484.21), the target compound occupies a distinct region of drug-like chemical space (MW ~449, estimated logP ~4–5) that is relevant for CNS-targeted probe design yet underrepresented in standard commercial screening libraries .

Advanced Synthetic Intermediate for Diversified Benzothiazole Chemistries

The C6-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification to generate focused libraries while preserving the pharmacophoric N3-ethoxyethyl and 4-ethoxybenzamide elements [1]. This reactivity profile differentiates the compound from C6-unsubstituted or C6-methoxy analogs, which lack a similarly accessible point for modular derivatization without de novo core synthesis. The compound's suitability as a diversification scaffold is supported by its >95% purity at procurement, minimizing the need for pre-functionalization purification .

Negative Control or Orthogonal Chemotype for Adenosine Receptor Screening

Given the patent SAR indicating that the benzothiazol-2-ylidene amide series is structurally and pharmacologically distinct from the urea-based benzothiazoles within the same patent family, this compound can serve as an orthogonal chemotype control in A2A receptor screening cascades [1]. Its use alongside a urea-series comparator (e.g., 1-(4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-3-substituted urea) enables detection of assay artifacts arising from chemotype-specific aggregation, non-specific binding, or redox cycling, increasing confidence in hit validation when distinct chemotypes converge on the same target [1].

Quote Request

Request a Quote for N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.